molecular formula C10H11NO5 B169657 Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate CAS No. 109893-05-2

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate

Cat. No.: B169657
CAS No.: 109893-05-2
M. Wt: 225.2 g/mol
InChI Key: FLUGQQCHUNCUGO-UHFFFAOYSA-N
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Description

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate is an organic compound with a complex structure that includes a benzodioxole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate typically involves multiple steps. One common method starts with the preparation of the benzodioxole ring, followed by the introduction of the amino and methoxy groups. The final step involves the esterification of the carboxyl group with methanol. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the amino group can produce an amine derivative.

Scientific Research Applications

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • Methyl 6-amino-4-methoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate is unique due to its specific substitution pattern on the benzodioxole ring. This structural feature can impart distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

methyl 6-amino-7-methoxy-1,3-benzodioxole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-13-9-7(11)5(10(12)14-2)3-6-8(9)16-4-15-6/h3H,4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUGQQCHUNCUGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC2=C1OCO2)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573810
Record name Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109893-05-2
Record name Methyl 6-amino-7-methoxy-2H-1,3-benzodioxole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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